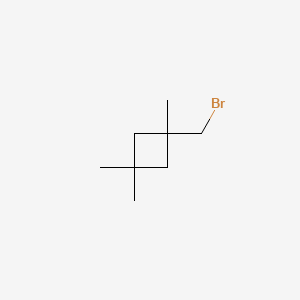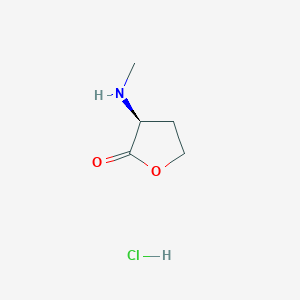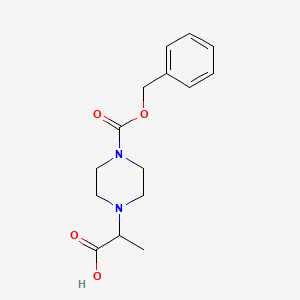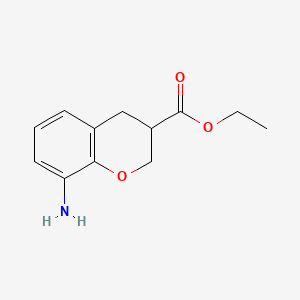![molecular formula C10H18BrNO3 B13505901 Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a tert-butyl group, a bromine atom, and a carbamate functional group, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with (3S)-1-bromo-2-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane, followed by purification steps to isolate the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
科学的研究の応用
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of bromoalkyl derivatives.
Medicine: Investigated for its potential use in drug discovery and development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of various materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and carbamate group can participate in nucleophilic and electrophilic interactions, respectively. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc protected amines: Commonly used in peptide synthesis and organic chemistry.
Carboxybenzyl (CBz) protected amines: Another protecting group for amines, removed using catalytic hydrogenation.
Uniqueness
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which allows for additional reactivity and functionalization compared to simpler carbamates. This makes it a valuable reagent in synthetic organic chemistry and various research applications.
特性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChIキー |
UWIOYJAFUGYQHO-ZETCQYMHSA-N |
異性体SMILES |
CC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
正規SMILES |
CCC(C(=O)CBr)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)




![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)




